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Structural Overview and Core Relationship

2-Deoxystreptamine (2-DOS) is the fundamental aminocyclitol core present in numerous aminoglycoside
antibiotics, including neomycin, paromomycin, gentamicin, and kanamycin [1]. Its structure consists of a
six-membered ring with amino groups at positions 1 and 3, which are essential for binding to the ribosomal

decoding site [2] [1].

Neomycin is a 4,5-disubstituted 2-DOS aminoglycoside composed of a central 2-deoxystreptamine ring
linked to three amino sugars: D-neosamine, D-ribose, and L-neosamine [3]. This more complex structure

provides additional binding contacts compared to the core 2-DOS unit alone.

The diagram below illustrates this structural relationship and its functional consequences.
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Comparative Binding Mechanisms and Functional
Impacts

Table 1: Quantitative Comparison of RNA Binding Characteristics

Binding Parameter 2-Deoxystreptamine (Core) Neomycin
Protonation-Linked Not specified in sources Coupled to protonation of 3.8-5 amino
Binding groups (1-, 3-, 2'-, 6'-, 2"-NH2) [2]
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Binding Parameter

2-Deoxystreptamine (Core)

Key Functional Groups Amino groups at positions 1

& 3[1]

pKa of 3-Amino Group Not directly measured

Impact on Nucleotide
Dynamics

Specificity for

Base mechanism for A-site
binding

Inherent to 2-DOS

Prokaryotic Ribosomes aminoglycosides [5]

Binding-Induced
Structural Changes

Table 2: Functional Consequences on Ribosomal Function

Neomycin

All 2-DOS amino groups plus 2'-amino
group on ring | [4]

6.92 (lowest pKa, enhances protonation-
linked binding) [2]

Significantly reduces mobility of
nucleotides A1492 & A1493 [4]

High, but can bind other RNA motifs (e.qg.,
riboswitches) [6] [7]

Induces destacking of A1492 in bacterial
A-site [5]

Functional Aspect

Role of 2-Deoxystreptamine
Core

Enhanced Role of Full Neomycin Molecule

Primary Binding
Site

Impact on
Translation

Impact on Subunit
Rotation

Role of 6'-
Substituent

16S rRNA A-site (Decoding
Region), helix 44 [1]

Inhibits initiation, causes
misreading [1]

Contributes to binding that can
affect dynamics

Multiple Sites: Primary: Helix 44; Secondary:
Helix 69 (H69) [8]

Potent inhibition of protein synthesis,
promotes miscoding [8] [3]

Bidirectional Control: Drives subunit
rotation [8]

Critical Determinant: 6'-NH: dictates
rotation direction vs. paromomycin (6'-OH) [8]

Key Experimental Methodologies and Data
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To investigate RNA binding, several key methodologies are employed. The following workflow outlines a

native mass spectrometry approach for studying complex RNA-aminoglycoside interactions.
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Isothermal Titration Calorimetry (ITC)
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e Purpose: Directly measure the thermodynamics of binding (Kp, AH, AG, AS) and determine proton
linkage [2].

e Protocol: Titrate the aminoglycoside (in syringe) into an RNA solution (in cell) while measuring heat
changes. Experiments are performed at different pH levels (e.g., 5.5, 8.8, 9.0) to assess proton
coupling [2].

¢ Key Finding for Neomycin: At pH 9.0, binding to the A-site model RNA is coupled to the uptake of
3.8 protons, identifying the specific amino groups involved [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Purpose: Determine site-specific protonation states (pK,) of amino groups and resolve 3D
structures of RNA-ligand complexes [2] [6].

e Protocol: Acquire I5N NMR spectra at varying pH levels to track chemical shift changes. Use data to
fit titration curves and calculate pK, values [2].

¢ Key Finding for Neomycin: The 3-amino group on the 2-DOS ring has the lowest pK, (6.92),

making it a primary contributor to protonation-linked binding at physiological pH [2].

Single-Molecule FRET (smFRET)

e Purpose: Probe drug-induced changes in ribosome dynamics and subunit rotation in real-time [8].

e Protocol: Label ribosomal proteins S13 (30S subunit) and L1 (50S subunit) with donor and acceptor
fluorophores. Incorporate labeled ribosomes into in vitro translation assays and monitor FRET
efficiency over time [8].

¢ Key Finding: Neomycin binding to both h44 and H69 stabilizes an intermediate subunit rotation
state and slows the global rate of intersubunit dynamics [8].

Research Implications and Therapeutic Development

The structural complexity of neomycin, built upon the 2-DOS scaffold, confers its high-affinity binding but
also contributes to significant ototoxicity and nephrotoxicity [8] [1]. This has driven research into modified

aminoglycosides.

Strategies for selectivity focus on modifying the 2-DOS scaffold to reduce affinity for human ribosomes

while retaining antibacterial activity. Promising approaches include 4'-O-ether and 4',6'-O-acetal
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modifications on ring I [9]. These alterations were shown to poorly interact with mutant ribosomes

modeling eukaryotic binding pockets but largely retained activity against bacterial targets [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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